molecular formula C13H17N3O2S B2843540 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one CAS No. 1251609-62-7

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one

Cat. No.: B2843540
CAS No.: 1251609-62-7
M. Wt: 279.36
InChI Key: GILYHADLMXUTBC-UHFFFAOYSA-N
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Description

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36. The purity is usually 95%.
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Biological Activity

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a fused imidazo[2,1-b]thiazole ring system, which is known for its pharmacological significance. The general structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₅N₃OS
  • Molecular Weight : 253.35 g/mol
  • SMILES Notation : CC1=NC2=C(N1)C(=S)N=C2C(C(=O)N3CCOCC3)C

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Recent studies have utilized various synthetic methodologies including cyclization reactions that form the imidazo[2,1-b]thiazole core followed by functionalization to introduce the morpholinopropanone moiety.

Antimicrobial Properties

Recent evaluations have shown that compounds with imidazo[2,1-b]thiazole structures exhibit significant antimicrobial activity. For instance:

  • Antitubercular Activity : In vitro studies indicate that derivatives of imidazo[2,1-b]thiazole exhibit potent activity against Mycobacterium tuberculosis. Compounds with specific substituents on the thiazole ring demonstrated minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL, suggesting strong antitubercular potential .

Antiviral Activity

Research has also highlighted antiviral properties against various viruses. For example, certain derivatives have shown effectiveness against Coxsackie B4 virus and Feline coronavirus, indicating their potential as antiviral agents .

Cytotoxicity

The cytotoxicity profile of this compound is favorable, exhibiting low toxicity against normal human cell lines while maintaining efficacy against pathogenic cells. This characteristic is crucial for drug development as it suggests a favorable therapeutic index .

Research Findings and Case Studies

StudyFindings
Synthesis and Evaluation A study synthesized a series of imidazo[2,1-b]thiazole derivatives and evaluated their biological activities. Compounds exhibited promising antitubercular activity with MIC values ranging from 3.125 to 12.5 μg/mL .
Antiviral Screening Derivatives were tested against Coxsackie B4 virus and showed significant antiviral activity, highlighting the versatility of the imidazo[2,1-b]thiazole scaffold .
Cytotoxicity Assessment Active compounds displayed low cytotoxicity in normal cell lines while maintaining potent activity against Mycobacterium tuberculosis .

Properties

IUPAC Name

3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-10-8-16-11(9-19-13(16)14-10)2-3-12(17)15-4-6-18-7-5-15/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILYHADLMXUTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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